

Methyl 3-methylpentanoate CAS number and molecular weight

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Compound of Interest

Compound Name: Methyl 3-methylpentanoate

Cat. No.: B1593663

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An In-depth Technical Guide to Methyl 3-Methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 3-methylpentanoate**, a branched-chain fatty acid ester. The document details its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and explores its applications in scientific research and drug development.

Core Data Presentation

The fundamental properties of **methyl 3-methylpentanoate** are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	2177-78-8	[1]
Molecular Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.18 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	143-144 °C	
Density	0.887 g/mL at 25 °C	
Solubility	Insoluble in water, soluble in organic solvents	

Synthesis of Methyl 3-Methylpentanoate

The synthesis of **methyl 3-methylpentanoate** is typically achieved through a two-step process: the synthesis of the precursor, 3-methylpentanoic acid, followed by its esterification to yield the final product.

Experimental Protocol 1: Synthesis of 3-Methylpentanoic Acid

This protocol is adapted from a well-established procedure for the synthesis of branched-chain carboxylic acids.[2]

Materials:

- sec-Butyl bromide
- Magnesium turnings
- Dry diethyl ether
- Dry ice (solid carbon dioxide)
- Hydrochloric acid (concentrated)

- Sodium hydroxide
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of sec-butyl bromide in dry diethyl ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Once the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).
- **Carbonation:** Cool the Grignard reagent in an ice-salt bath. Cautiously add crushed dry ice to the reaction mixture with vigorous stirring. The dry ice should be in excess to ensure complete carbonation.
- **Hydrolysis:** After the addition of dry ice is complete and the mixture has warmed to room temperature, slowly add dilute hydrochloric acid to hydrolyze the magnesium salt and dissolve any unreacted magnesium.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two additional portions of diethyl ether. Combine the ether extracts and wash them with water and then with a saturated sodium chloride solution. Dry the ether layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the ether by rotary evaporation. The crude 3-methylpentanoic acid can be further purified by distillation.

Experimental Protocol 2: Fischer Esterification for the Synthesis of Methyl 3-Methylpentanoate

This protocol outlines the acid-catalyzed esterification of 3-methylpentanoic acid with methanol.

Materials:

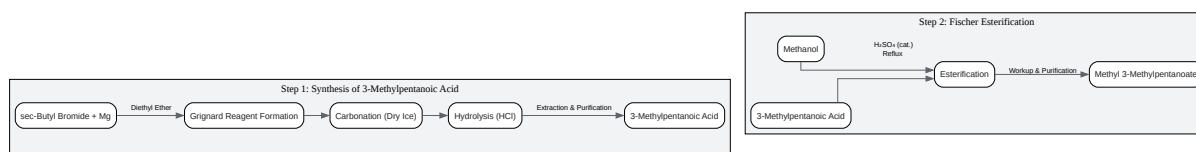
- 3-Methylpentanoic acid

- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Diethyl ether

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylpentanoic acid and an excess of anhydrous methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing water.
- **Extraction:** Extract the aqueous layer with diethyl ether.
- **Washing:** Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **methyl 3-methylpentanoate**.
- **Purification:** The final product can be purified by fractional distillation.

Synthetic Workflow Diagram



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References

- 1. Methyl 3-methylpentanoate | C₇H₁₄O₂ | CID 519891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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